2-{[(1R)-1-phenylethyl]amino}acetamide
Description
2-{[(1R)-1-Phenylethyl]amino}acetamide is a chiral acetamide derivative featuring a (1R)-1-phenylethylamine moiety attached to the acetamide backbone at the 2-position. The (1R)-configured phenylethyl group introduces steric and electronic effects that influence molecular interactions, solubility, and biological activity .
Properties
IUPAC Name |
2-[[(1R)-1-phenylethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWHHQRUDMNPR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-phenylethyl]amino}acetamide typically involves the reaction of (1R)-1-phenylethylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-phenylethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry
2-{[(1R)-1-phenylethyl]amino}acetamide is used as a key building block in organic synthesis and catalysis. Its unique structure allows for various chemical transformations, including:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduction reactions can be performed using sodium borohydride.
- Substitution Reactions: Undergoes nucleophilic substitution with halogenated compounds.
Biology
In biological research, this compound is employed in studies involving enzyme inhibition and protein labeling. Its ability to interact with specific molecular targets makes it valuable for:
- Investigating enzyme activity modulation.
- Developing assays for protein interactions.
Medicine
The therapeutic potential of this compound is under investigation in drug discovery efforts. Notable applications include:
- Drug Development: Exploring its efficacy as a lead compound in developing new pharmaceuticals targeting specific diseases.
- Therapeutic Applications: Potential use in treating conditions related to enzyme dysfunction.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products, including:
- Polymer Chemistry: Serving as an additive or modifier to improve material properties.
- Chemical Manufacturing: Used in processes requiring specific catalytic functions.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to bind competitively at the active site, leading to significant reductions in enzyme activity. This finding suggests potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Discovery
Research focused on the synthesis of derivatives of this compound revealed promising results in binding affinity to target receptors associated with neurological disorders. These derivatives exhibited enhanced potency compared to the parent compound, highlighting its utility as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 2-{[(1R)-1-phenylethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at the 2-position of the acetamide core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance:
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
- Structure : Incorporates a 5-nitroindole-3-yl-oxo group, adding aromaticity and electron-withdrawing properties.
- Synthesis : Prepared via coupling 5-nitroindole-3-carboxylic acid with N-[(1R)-1-phenylethyl]glycine using DCC/DMAP .
- Key Difference: The nitroindole moiety enhances π-π stacking and redox reactivity, unlike the simpler amino group in the target compound.
(R)-2-Cyano-N-(1-Phenylethyl)acetamide
- Structure: Substituted with a cyano (-CN) group at the 2-position.
- Synthesis: Derived from methyl 2-cyanoacetate and (R)-1-phenylethanamine in acetic acid .
- Physicochemical Properties :
2-Methoxy-N-[(1R)-1-Phenylethyl]acetamide
- Structure : Methoxy (-OCH₃) group at the 2-position.
- Properties: The methoxy group is less polar than amino, reducing aqueous solubility but enhancing lipophilicity .
- Key Difference: Methoxy’s electron-donating nature may decrease reactivity in nucleophilic environments compared to the amino group.
2-Chloro-N-[(1R)-1-Phenylethyl]acetamide
- Structure : Chlorine atom at the 2-position.
- Key Difference: Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, contrasting with the amino group’s hydrogen-bonding capability.
Comparative Analysis Table
Biological Activity
2-{[(1R)-1-phenylethyl]amino}acetamide, also known as a phenylethylamine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a phenylethyl group and an acetamide moiety. Preliminary studies suggest significant potential for therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.
The compound's chemical structure can be represented as follows:
This formula indicates the presence of both amine and acetamide functional groups, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate the activity of enzymes and receptors, leading to diverse physiological effects. The specific pathways involved depend on the context of its application.
1. Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance:
- Case Study : In a study involving MCF-7 breast cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 25 µM, indicating effective growth inhibition compared to control treatments.
2. Antimicrobial Effects
The compound has also been investigated for its antimicrobial activity . Preliminary assessments suggest that it may inhibit the growth of various bacterial strains:
- Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate a promising profile for further exploration in the development of antimicrobial agents .
3. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress-induced damage:
- Case Study : In PC12 cell models exposed to sodium nitroprusside (SNP), treatment with this compound resulted in a significant reduction in cell death compared to untreated controls, demonstrating its potential as a neuroprotective agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-phenylethylacetamide | Simple amide | Moderate anticancer |
| Phenylethylamine | Amine | Neurotransmitter |
| Acetamide | Simple amide | Low biological activity |
The presence of both phenylethylamine and acetamide groups in this compound contributes to its unique biological profile, enhancing its potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
